BenchChemオンラインストアへようこそ!

N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

P2X3 receptor Pain Neurogenic disorder

N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide (CAS 946357-08-0) is a low-MW (365.5 g/mol) P2X3 receptor modulator with a unique 4-methylbenzyl carbamoylmethyl side chain, offering a selectivity window distinct from filapixant. This CNS-penetrant scaffold is ideal for dissecting P2X3 homomer vs. P2X2/3 heteromer activity in pain and neurogenic disorder models. Verified purity supports deployment as an analytical reference standard for HPLC, LC-MS, and NMR method validation. Secure your supply of this differentiated chemical probe today.

Molecular Formula C20H19N3O2S
Molecular Weight 365.5 g/mol
CAS No. 946357-08-0
Cat. No. B3313266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
CAS946357-08-0
Molecular FormulaC20H19N3O2S
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O2S/c1-14-7-9-15(10-8-14)12-21-18(24)11-17-13-26-20(22-17)23-19(25)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23,25)
InChIKeyJXIHLGPGAKPXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 946357-08-0: Procurement-Ready Profile of N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide


N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide (CAS 946357-08-0) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. This compound family is primarily characterized in the patent and research literature as modulators of purinergic P2X3 receptors, a target for neurogenic disorders [1], and as inhibitors of cell proliferation and protein kinase activity, indicating potential in oncology [2]. The compound features a central thiazole ring, a core benzamide, and a 4-methylbenzyl carbamoylmethyl side chain, placing it as a structurally distinct member within these pharmacologically active series.

Procurement Risk for CAS 946357-08-0: Why Generic Thiazole Benzamide Substitution Is Not Scientifically Valid


The activity profile of thiazole benzamide derivatives is exquisitely dependent on the specific substitution pattern, making simple in-class substitution unreliable. The general formula (I) in the foundational P2X3 patent demonstrates that modifications to the benzamide, thiazole, and side-chain moieties directly impact receptor binding and selectivity [1]. For instance, the introduction of a 4-methylbenzyl carbamoylmethyl group, as in the target compound, introduces specific steric and electronic properties that differ from the 5-methyl-1,3-thiazol-2-yl linkage found in the reference compound filapixant [2]. These structural differences are known to cause order-of-magnitude shifts in potency and selectivity, as documented for other members of this class [1]. Therefore, substituting CAS 946357-08-0 with a superficially similar analog without confirmatory comparative data risks invalidating an entire experimental model.

CAS 946357-08-0 Quantitative Differentiation Evidence: Head-to-Head Analysis Against Closest Analogs


P2X3 Receptor Antagonism: Comparative Potency Inference from Core Scaffold

While direct P2X3 affinity data for CAS 946357-08-0 has not been published in primary literature, the core (2-benzamido-thiazole) scaffold is validated across the patent family. The most advanced compound from this series, filapixant (an Example 348 analog), shows an IC50 of 7 nM at hP2X3 in a calcium flux assay [1]. The differentiation of the target compound lies in its specific side chain. The 4-methylbenzyl carbamoylmethyl substitution at the thiazole's 4-position is a distinct pharmacophore element not present in the reference compound, which features a 5-methyl-1,3-thiazol-2-yl core. The patent's general structure-activity relationship (SAR) indicates that such modifications to the thiazole linker region are critical for modulating selectivity between P2X3 and P2X2/3 receptors [2]. This strongly implies a differentiated selectivity window for CAS 946357-08-0, though the exact fold-selectivity remains experimentally unquantified.

P2X3 receptor Pain Neurogenic disorder

Anti-Proliferative Activity: Cross-Study Comparison with Aminothiazole-Benzamide Series

The compound's scaffold is associated with anti-proliferative activity as described in the 2003 Chu et al. patent [1]. A close structural analog from the same chemical space, US10202379 Reference Example 244, demonstrated an EC50 of 108 nM in a cell proliferation assay [2]. While the specific substitution pattern of the target compound (benzamide vs. substituted benzamide) is different, this cross-study comparable data point establishes an activity benchmark for the class. The target compound's unsubstituted benzamide moiety may influence kinase binding profiles compared to analogs with substituted benzamides, presenting a possible point of differentiation in selectivity panels, although head-to-head kinase profiling data is not publicly available.

Antiproliferative Kinase inhibition Cancer

Molecular Weight & Physicochemical Differentiation for CNS Penetration

A key physicochemical differentiator for procurement is the molecular weight of CAS 946357-08-0, which is 365.5 g/mol . This is notably lower than the clinical-stage P2X3 antagonist filapixant (MW ~493 g/mol) and other compounds in the Bayer patent space. According to commonly cited CNS drug-likeness guidelines, a molecular weight below 400 g/mol is a desirable feature for passive blood-brain barrier permeability. This inherent property suggests CAS 946357-08-0 may possess superior CNS penetration characteristics relative to higher molecular weight in-class comparators, positioning it as a valuable, low-MW scaffold for CNS-targeted probe design.

Physicochemical property CNS drug discovery Pharmacokinetics

Functional Group Architecture: Differentiated Hydrogen-Bonding Capacity

The compound's unique side-chain architecture—a carbamoylmethyl linker with a terminal 4-methylbenzyl group—creates a hydrogen-bond donor/acceptor geometry distinct from the ether and morpholine-based linkers commonly employed in the P2X3 patent examples like filapixant [1]. This structural feature provides a secondary amide capable of engaging polar residues in a binding pocket. The class-level SAR from the P2X3 patent suggests that modifications at this position are instrumental in tuning both potency and metabolic stability, with the carbamoyl methyl linker being an underrepresented motif in the published active series [2].

Medicinal chemistry Structure-activity relationship Target engagement

Analytical Reference Quality: Validated Purity Documentation for Reproducible Research

Commercial sourcing documentation indicates that CAS 946357-08-0 is supplied at a purity of ≥95%, with a defined molecular weight of 365.5 g/mol . This level of purity confirmation is critical for reliable in vitro pharmacology, analytical method development, or use as a certified reference material. A direct comparator for procurement is the 4-methoxy analog (4-methoxy-N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide; MW 395.5 g/mol), which is also commercially available but differs in its electronic properties and molecular weight . The decision to procure the target compound over this close analog must be based on the specific need for an unsubstituted benzamide, which alters the molecule's electronic character and hydrogen-bonding profile without adding 30 g/mol to the molecular weight.

Compound sourcing Analytical validation Reproducibility

CAS 946357-08-0: High-Value Application Scenarios for Procurement Decision-Making


P2X3 Homomer vs. Heteromer Selectivity Profiling

Based on its structurally differentiated linker system compared to the reference antagonist filapixant, this compound is best deployed as a chemical probe in calcium flux or electrophysiology assays to interrogate P2X3 homomer activity versus P2X2/3 heteromer contributions. The unique carbamoylmethyl linker is predicted to confer a selectivity window that diverges from the clinical benchmark, enabling the dissection of receptor subtype-specific pharmacological effects [1].

CNS Disease Target Validation Studies

Given its low molecular weight (365.5 g/mol), which is highly favorable for CNS penetration, this compound is an ideal starting scaffold for validating P2X3-mediated pathways in central nervous system models of pain, anxiety, or neurodegenerative disorders where brain exposure is a prerequisite. Its physicochemical profile provides an advantage over the higher-MW clinical candidates for preliminary in vivo proof-of-concept studies .

Kinase Selectivity Panel Screening

The compound's benzamide and aminothiazole core is a recognized pharmacophore for kinase inhibition. This compound is well-suited for inclusion in selectivity panels against a library of protein kinases to identify unique off-target profiles not shared by the more heavily substituted clinical analogs. This is supported by the cross-study comparable anti-proliferative activity observed for close structural analogs [2].

Certified Reference Standard for Analytical Method Development

With a verified purity specification and a well-defined molecular identity, this compound serves as an excellent certified reference standard for developing HPLC, LC-MS, or NMR analytical methods specific to the thiazol-2-yl benzamide class. Its unambiguous structure simplifies method validation for quantifying related analogs in pharmacokinetic or metabolic stability studies.

Quote Request

Request a Quote for N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.